molecular formula C14H13Cl2N3OS B11420809 5-chloro-N-(2-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11420809
M. Wt: 342.2 g/mol
InChI Key: GJVNMPQEQUAUCT-UHFFFAOYSA-N
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Description

5-chloro-N-(2-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a chlorophenyl group, a propylsulfanyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable chlorophenyl halide.

    Addition of the Propylsulfanyl Group: The propylsulfanyl group can be added via a thiolation reaction using a propylthiol reagent.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The carboxamide group can be reduced to form an amine derivative.

    Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(2-chlorophenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-N-(2-chlorophenyl)-2-(butylsulfanyl)pyrimidine-4-carboxamide

Uniqueness

5-chloro-N-(2-chlorophenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is unique due to the presence of the propylsulfanyl group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkylsulfanyl groups. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C14H13Cl2N3OS

Molecular Weight

342.2 g/mol

IUPAC Name

5-chloro-N-(2-chlorophenyl)-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H13Cl2N3OS/c1-2-7-21-14-17-8-10(16)12(19-14)13(20)18-11-6-4-3-5-9(11)15/h3-6,8H,2,7H2,1H3,(H,18,20)

InChI Key

GJVNMPQEQUAUCT-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)Cl

Origin of Product

United States

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